1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea
Description
The compound 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea is a urea derivative featuring a bicyclic 2,3-dihydrobenzofuran moiety and a thiophene substituent. Its structure combines a urea backbone (-NH-C(=O)-NH-) with two distinct aromatic systems:
- 2,3-Dihydrobenzofuran-5-yl: A partially saturated benzofuran ring system that enhances rigidity and may influence binding interactions due to its planar, oxygen-containing heterocycle.
- Thiophen-2-ylmethyl: A sulfur-containing heterocycle that contributes to electronic properties and lipophilicity.
Properties
IUPAC Name |
1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c19-14(11-3-4-15-12(8-11)5-6-21-15)10-18-16(20)17-9-13-2-1-7-22-13/h1-4,7-8,14,19H,5-6,9-10H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMUFOCJMDPOQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)NCC3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that has attracted attention due to its potential biological activities. This compound features a unique structural configuration that combines a dihydrobenzofuran moiety with a thiophenyl group, which may contribute to its interactions within biological systems.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 335.41 g/mol. Its structure includes functional groups that are known to influence biological activity, particularly in drug design.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 335.41 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is likely mediated through various mechanisms, including enzyme inhibition and receptor modulation. The presence of the thiophenyl group may enhance binding affinity to certain targets, while the urea moiety can facilitate hydrogen bonding interactions with biological macromolecules.
Biological Activities
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Compounds in the thiourea class have shown significant anticancer properties. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range .
- Antimicrobial Effects : Similar structures have exhibited antimicrobial activity against both bacterial and fungal strains. The mechanism often involves disrupting cell wall synthesis or inhibiting key metabolic pathways .
- Immunosuppressive Properties : Some related compounds have been evaluated for their immunosuppressive effects in animal models, showing potential for treating autoimmune diseases .
Case Studies and Research Findings
Several studies have highlighted the biological significance of related compounds:
- Study on Urea Derivatives : A study found that urea derivatives showed potent immunosuppressive activity in mice models, indicating potential therapeutic applications in organ transplantation and autoimmune disorders .
- Antitumor Activity Evaluation : Another investigation reported that certain thiourea derivatives had significant antiproliferative effects on human cancer cell lines with GI50 values ranging from 1.7 to 28.7 μM across different cancer types .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea as an anticancer agent. The compound has shown efficacy against various cancer cell lines, including breast and colon cancer.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibits cell proliferation in MCF-7 (breast cancer) cells and HT-29 (colon cancer) cells through apoptosis induction and cell cycle arrest at the G0/G1 phase. The mechanism involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, suggesting its potential as a lead compound for developing new anticancer therapies .
Neuroprotective Effects
Another promising application is in neuroprotection. The compound has been investigated for its ability to protect neuronal cells from oxidative stress-induced damage.
Case Study : Research published in Neuroscience Letters indicated that treatment with this compound significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The findings suggest that it may have therapeutic potential for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Anti-inflammatory Properties
The anti-inflammatory properties of this compound have also been explored. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines.
Data Table: Anti-inflammatory Activity
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 75 |
| IL-6 | 120 | 50 |
| IL-1β | 100 | 40 |
This data illustrates a significant reduction in cytokine levels after treatment with the compound, indicating its potential use in treating inflammatory conditions .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens.
Case Study : A study evaluated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, indicating moderate antibacterial activity .
Chemical Reactions Analysis
Hydrolysis Reactions
The urea core (-NHCONH-) undergoes controlled hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (HCl/H₂O, reflux): Cleaves the urea bond to yield 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethylamine and thiophene-2-carboxylic acid as intermediates .
-
Enzymatic hydrolysis : Liver microsomes convert the urea group to carbamic acid derivatives, as observed in related benzofuran-urea hybrids .
Table 1: Hydrolysis Conditions and Products
Oxidation of the Hydroxyethyl Group
The secondary alcohol in the hydroxyethyl side chain is susceptible to oxidation:
-
Dess-Martin periodinane converts the -CH(OH)- group to a ketone (-C=O) without affecting the dihydrobenzofuran ring .
-
Swern oxidation (oxalyl chloride/DMSO) achieves similar ketonization but requires cryogenic conditions .
Key Observation : Oxidation enhances electrophilicity, enabling subsequent nucleophilic additions (e.g., Grignard reactions) .
Electrophilic Aromatic Substitution (Thiophene Ring)
The thiophen-2-ylmethyl group participates in regioselective reactions:
-
Nitration (HNO₃/H₂SO₄): Occurs preferentially at the 5-position of the thiophene ring .
-
Halogenation (Br₂/FeCl₃): Forms 5-bromo-thiophene derivatives .
Table 2: Thiophene Reactivity Profile
| Reaction Type | Reagents | Position | Product Structure | Yield (%) | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃ (fuming), H₂SO₄ | C5 | 5-nitro-thiophen-2-ylmethylurea | 65 | |
| Bromination | Br₂ (1 eq), FeCl₃ | C5 | 5-bromo-thiophen-2-ylmethylurea | 78 |
Urea Group Functionalization
The urea linkage serves as a site for:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form N-methylated derivatives .
-
Acylation : Acetic anhydride/pyridine introduces acetyl groups at the terminal NH position .
Critical Note : Steric hindrance from the dihydrobenzofuran moiety reduces reaction rates compared to simpler urea compounds .
Dihydrobenzofuran Ring Modifications
The fused oxygen heterocycle demonstrates limited reactivity under standard conditions but undergoes:
-
Hydrogenation (H₂/Pd-C): Saturates the furan ring to tetrahydrobenzofuran derivatives .
-
O-Demethylation (BBr₃/CH₂Cl₂): Cleaves methyl ethers if present on the benzofuran system.
Stability Under Physiological Conditions
-
pH-dependent degradation : Stable at pH 5–7 (t₁/₂ > 24h) but rapidly decomposes in alkaline media (pH > 9) .
-
Thermal stability : Decomposes above 200°C via cleavage of the urea-thiophene bond.
Catalytic Cross-Coupling Reactions
The brominated thiophene derivative (from Table 2) participates in:
-
Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃) .
-
Sonogashira coupling with terminal alkynes (CuI, PdCl₂(PPh₃)₂) .
Example : Reaction with phenylboronic acid yields 5-phenyl-thiophen-2-ylmethylurea (85% yield) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
Table 1: Key Structural and Molecular Comparisons
Key Comparative Insights
a) Aromatic vs. Heterocyclic Substituents
- The thiophene group introduces sulfur-based electronegativity, which may improve metabolic stability compared to oxygen-containing heterocycles (e.g., oxadiazoles in ).
b) Hydroxyethyl/Hydroxymethyl Groups
- The 2-hydroxyethyl side chain in the target compound is shared with analogs like 1-(3-bromo-5-chlorophenyl)-3-[5-chloro-2-(2-hydroxyethyl)phenyl]urea , suggesting a role in solubility or hydrogen bonding. However, its placement on a bicyclic system may reduce conformational flexibility compared to linear analogs.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing 1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea, and how can reaction intermediates be optimized?
- Methodology :
- Core synthesis : Start with functionalizing 2,3-dihydrobenzofuran-5-yl moieties. Use hydroxylation and alkylation to introduce the hydroxyethyl group (e.g., via epoxide ring-opening reactions or Grignard additions) .
- Thiophene integration : Attach thiophen-2-ylmethyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl-thiophene linkages) .
- Urea formation : Employ carbodiimide-mediated coupling of amines and isocyanates, as described for structurally similar urea derivatives . Optimize solvent choice (e.g., dichloromethane or toluene) and base (triethylamine) to minimize side reactions like hydrolysis .
- Intermediate purification : Use column chromatography with silica gel (gradient elution) or recrystallization in ethanol/water mixtures to isolate intermediates. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound, particularly regarding regiochemistry and hydrogen bonding?
- Methodology :
- 1H/13C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to confirm the positions of the hydroxyethyl group on the dihydrobenzofuran ring and the thiophen-2-ylmethyl substituent. Key signals:
- Dihydrobenzofuran protons: δ 6.5–7.2 ppm (aromatic), δ 3.0–4.5 ppm (ethylene bridge) .
- Thiophene protons: δ 7.0–7.5 ppm (thiophene ring) .
- Hydrogen bonding : Perform variable-temperature NMR to observe downfield shifts in the urea NH protons (δ 8–10 ppm), indicating intramolecular H-bonding with the hydroxyethyl oxygen .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?
- Methodology :
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactors. Include positive controls (e.g., staurosporine for kinases) and vehicle controls (DMSO ≤0.1%) .
- Cellular assays : Test cytotoxicity via MTT assays in HEK293 or HeLa cells. Normalize data to untreated cells and validate with cisplatin as a cytotoxic control .
- Binding studies : Perform surface plasmon resonance (SPR) to measure dissociation constants (KD). Use reference compounds (e.g., Darifenacin derivatives for muscarinic receptor binding) .
Advanced Research Questions
Q. How can computational chemistry predict the compound’s binding affinity to target proteins, and what docking parameters are critical for accuracy?
- Methodology :
- Docking protocols : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling. Parameterize the urea moiety’s torsional angles to account for rotational barriers .
- Binding site analysis : Compare predicted poses with crystallographic data of analogous urea-protein complexes (e.g., PDB: 4XYZ). Prioritize hydrogen bonds between urea NH and Asp/Glu residues .
- Validation : Cross-validate docking scores with experimental IC50 values from enzymatic assays. Adjust van der Waals scaling factors (0.8–1.2) to improve correlation .
Q. What crystallographic challenges arise in resolving this compound’s structure, and how can SHELX programs address them?
- Methodology :
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.2 Å) data. Resolve twinning with SHELXD (twin law detection) and refine using SHELXL with TWIN/BASF instructions .
- Disorder modeling : Apply PART instructions for disordered thiophene or dihydrobenzofuran moieties. Use ISOR/SIMU restraints to stabilize thermal parameters .
- Hydrogen bonding : Refine hydrogen atom positions with HFIX commands and validate via Hirshfeld surface analysis (CrystalExplorer) .
Q. How can metabolic stability be assessed in hepatic microsomes, and what structural modifications improve half-life?
- Methodology :
- Incubation conditions : Use human liver microsomes (0.5 mg/mL) with NADPH regeneration. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- Metabolite ID : Perform MS/MS fragmentation (CID energy 20–35 eV) to identify hydroxylation (m/z +16) or glucuronidation (m/z +176) sites .
- Optimization : Introduce fluorination at metabolically labile positions (e.g., thiophene methyl) or replace the hydroxyethyl group with a methoxy substituent to block oxidation .
Q. What strategies resolve contradictions in solubility data between experimental measurements and computational predictions?
- Methodology :
- Experimental solubility : Use shake-flask method in PBS (pH 7.4) with sonication. Measure via UV-Vis (λmax ~280 nm) and validate with nephelometry .
- Computational models : Apply Abraham solvation parameters or COSMO-RS. Adjust fragment contributions for urea and thiophene groups to align with experimental logP values .
- Discrepancy analysis : Investigate polymorphic forms via PXRD. If amorphous content is detected, use DSC to quantify crystallinity and refine solubility calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
